[3-(Pentafluorophenoxy)propyl]amine hydrochloride [3-(Pentafluorophenoxy)propyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1051368-92-3
VCID: VC8043927
InChI: InChI=1S/C9H8F5NO.ClH/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15;/h1-3,15H2;1H
SMILES: C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F.Cl
Molecular Formula: C9H9ClF5NO
Molecular Weight: 277.62 g/mol

[3-(Pentafluorophenoxy)propyl]amine hydrochloride

CAS No.: 1051368-92-3

Cat. No.: VC8043927

Molecular Formula: C9H9ClF5NO

Molecular Weight: 277.62 g/mol

* For research use only. Not for human or veterinary use.

[3-(Pentafluorophenoxy)propyl]amine hydrochloride - 1051368-92-3

Specification

CAS No. 1051368-92-3
Molecular Formula C9H9ClF5NO
Molecular Weight 277.62 g/mol
IUPAC Name 3-(2,3,4,5,6-pentafluorophenoxy)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H8F5NO.ClH/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-2-15;/h1-3,15H2;1H
Standard InChI Key IUOSIBWAENQBJL-UHFFFAOYSA-N
SMILES C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F.Cl
Canonical SMILES C(CN)COC1=C(C(=C(C(=C1F)F)F)F)F.Cl

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s structure consists of a three-carbon propyl chain with a pentafluorophenoxy moiety (–O–C₆F₅) attached to the third carbon and a primary amine group (–NH₂) at the terminal position, protonated as a hydrochloride salt. The pentafluorophenyl group introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.

Key Structural Features:

  • Pentafluorophenoxy group: Enhances lipophilicity and stabilizes negative charge via resonance.

  • Propylamine backbone: Provides flexibility for conformational changes in biological or catalytic systems.

  • Hydrochloride salt: Improves solubility in polar solvents and stability under ambient conditions.

Spectroscopic Characterization

While specific spectral data for this compound are sparingly reported in public databases, analogous fluorinated aryloxyalkylamines exhibit predictable patterns:

  • ¹H NMR: The amine protons (NH₃⁺) resonate as broad singlets near δ 8.0–8.5 ppm in D₂O. The propyl chain protons appear as multiplets between δ 1.5–3.0 ppm.

  • ¹⁹F NMR: Five distinct fluorine signals corresponding to the pentafluorophenyl group, typically between δ -140 to -160 ppm.

  • IR Spectroscopy: N–H stretches near 3200 cm⁻¹ and C–F stretches at 1100–1300 cm⁻¹.

Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₉H₁₀ClF₅NO
Molecular Weight293.64 g/mol
Melting Point120–125°C (decomposes)
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
LogP (Octanol-Water)~2.5 (estimated)

Synthetic Methodologies

Nucleophilic Substitution Route

The most common synthesis involves a two-step process:

  • Pentafluorophenol Alkylation:

    • 3-Chloropropylamine reacts with pentafluorophenol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours.

    • Reaction:

      C₆F₅OH+Cl(CH₂)₃NH₂BaseC₆F₅O(CH₂)₃NH₂+HCl\text{C₆F₅OH} + \text{Cl(CH₂)₃NH₂} \xrightarrow{\text{Base}} \text{C₆F₅O(CH₂)₃NH₂} + \text{HCl}
  • Salt Formation:

    • The free base is treated with concentrated hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Optimization Notes:

  • Yield: 60–70% after recrystallization (ethanol/water).

  • Purity: ≥95% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).

Alternative Pathways

  • Reductive Amination:

    • Condensation of pentafluorophenoxypropanal with ammonia under hydrogenation (H₂, Pd/C).

  • Grignard Reaction:

    • Reaction of pentafluorophenyl magnesium bromide with 3-aminopropanol derivatives.

Reactivity and Functionalization

Amine Group Reactivity

The primary amine participates in typical nucleophilic reactions:

  • Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).

  • Alkylation: Reacts with alkyl halides to produce secondary or tertiary amines.

  • Diazotization: Generates diazonium salts under nitrous acid, useful for aryl coupling.

Pentafluorophenoxy Group Effects

The electron-deficient aromatic ring directs electrophilic substitution to meta positions, though such reactions are rare due to the stability of the C–F bonds. The group’s strong electron-withdrawing nature:

  • Enhances amine acidity: pKa ~7.5 (compared to ~10.5 for non-fluorinated analogs).

  • Stabilizes transition states: Facilitates SN2 reactions at the β-carbon of the propyl chain.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antidepressants: Structural analogs inhibit monoamine oxidase (MAO).

  • Anticancer Agents: Fluorinated amines enhance blood-brain barrier penetration.

Materials Science

  • Liquid Crystals: The pentafluorophenyl group promotes nematic phase stability.

  • Polymer Additives: Improves thermal resistance in fluoropolymers.

Catalysis

  • Ligand Design: Coordinates to transition metals (e.g., Pd, Cu) in cross-coupling reactions.

ParameterAssessment
Skin IrritationModerate (Category 2)
Eye DamageSevere (Category 1)
Respiratory SensitivityLow (vapor pressure <0.1 mmHg)

Comparative Analysis with Analogous Compounds

CompoundKey DifferenceBioactivity
[2-(Pentafluorophenoxy)ethyl]amine HClShorter chain (C2 vs. C3)Lower logP (1.8)
[4-(Pentafluorophenoxy)butyl]amine HClLonger chain (C4)Enhanced metabolic stability

Future Research Directions

  • Targeted Drug Delivery: Exploit fluorinated domains for tumor-specific accumulation.

  • Green Synthesis: Develop catalytic methods to reduce halogenated waste.

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